molecular formula C13H13BrO5 B2837002 2-Methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 405924-27-8

2-Methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2837002
CAS No.: 405924-27-8
M. Wt: 329.146
InChI Key: DVWMWGBIRQHWFL-UHFFFAOYSA-N
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Description

2-Methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a brominated benzofuran derivative featuring a 2-methoxyethyl ester group at position 3, a hydroxyl group at position 5, and a bromine atom at position 5. Benzofuran derivatives are widely studied for their diverse biological activities, including cytotoxic, antifungal, and antibacterial properties .

Properties

IUPAC Name

2-methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO5/c1-7-12(13(16)18-4-3-17-2)8-5-10(15)9(14)6-11(8)19-7/h5-6,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWMWGBIRQHWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Benzofuran Core:

    • Starting from a suitable phenol derivative, the benzofuran core can be constructed via cyclization reactions. For instance, a phenol can undergo a Friedel-Crafts acylation followed by cyclization to form the benzofuran ring.
  • Bromination:

    • The introduction of the bromine atom at the 6-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
  • Hydroxylation:

    • The hydroxyl group at the 5-position can be introduced via selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
  • Esterification:

    • The final step involves esterification to introduce the 2-methoxyethyl ester group. This can be done using methoxyethanol and a suitable carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium azide, thiourea.

Major Products:

    Oxidation: 6-bromo-5-oxo-2-methyl-1-benzofuran-3-carboxylate.

    Reduction: 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.

    Substitution: 6-azido-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Potential use in drug development due to its benzofuran core, which is known for various pharmacological activities.

Industry:

  • Could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action of 2-Methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. Generally, compounds with a benzofuran core can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the bromine atom and hydroxyl group can enhance these interactions, potentially leading to significant biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to analogs with differences in ester groups, halogenation patterns, and substituent positions. Key examples include:

Compound Name Ester Group Substituents (Position) Molecular Weight (g/mol) logP Biological Activity
2-Methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Target) 2-Methoxyethyl 5-OH, 6-Br 328.15* ~3.2† Not explicitly reported
Ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Ethyl 5-OH, 6-Br 299.12 3.21 Not reported
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) Methyl 4-Br, 6-(dibromoacetyl), 5-OH 551.87 N/A Potential halogen-dependent activity
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) Methyl 5-Br, 7-OH, 6-OCH₃ 301.11 N/A Cytotoxic against cancer cells
2-Methoxyethyl 6-bromo-5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate 2-Methoxyethyl 5-(2,6-dichlorobenzyloxy), 6-Br 485.96 N/A Likely altered bioavailability

*Calculated based on molecular formula. †Estimated from analogs (e.g., ethyl ester logP = 3.21 ).

Key Observations:

Ethyl and methyl esters exhibit lower molecular weights and similar logP values, suggesting comparable lipophilicity .

Substituent Effects :

  • Bromine at position 6 is conserved in several analogs, possibly contributing to electronic effects or steric hindrance in target binding .
  • The 5-hydroxy group distinguishes the target from analogs with methoxy or halogenated acetyl substituents, enhancing hydrogen-bonding capacity .

Structure-Activity Relationships (SAR)

  • Ester Groups : 2-Methoxyethyl esters may balance lipophilicity and solubility, optimizing membrane permeability and target engagement .
  • Halogenation : Bromine at position 6 is associated with moderate cytotoxicity, while additional halogenation (e.g., dibromoacetyl at position 6) may enhance reactivity but reduce selectivity .
  • Hydroxy vs.

Biological Activity

2-Methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A benzofuran core
  • A methoxyethyl substituent
  • A bromo group at position 6
  • A hydroxy group at position 5
  • A carboxylate moiety

This unique structure may contribute to its diverse biological activities.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activities. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. In a study evaluating related benzofuran derivatives, compounds demonstrated cytotoxic effects against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, with some derivatives showing IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Benzofuran Derivative AMCF-74.363
Benzofuran Derivative BBel-7402TBD

Antioxidant Activity

The antioxidant potential of benzofuran derivatives has been highlighted in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity is often measured using assays such as DPPH radical scavenging and ABTS assay, where higher concentrations of the compound demonstrate increased scavenging capacity .

Enzyme Inhibition

This compound may also exhibit enzyme inhibitory properties. Specific studies have shown that similar compounds can inhibit metabolic enzymes like acetylcholinesterase (AChE), which is relevant for conditions such as Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, thereby enhancing cholinergic neurotransmission .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Antioxidative Mechanisms : The ability to neutralize reactive oxygen species (ROS) may protect cells from oxidative damage.
  • Enzyme Modulation : By inhibiting specific enzymes, these compounds may alter metabolic pathways critical for tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activities of benzofuran derivatives:

  • Cytotoxicity Study : A recent study demonstrated that a series of benzofuran derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines, suggesting that modifications in their structure could enhance their therapeutic efficacy .
  • Antioxidant Evaluation : In vitro assays showed that certain benzofurans possess significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Enzyme Inhibition : Another study highlighted that specific benzofuran derivatives inhibited AChE activity, indicating their potential use in treating neurodegenerative diseases .

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Research indicates that benzofuran derivatives, including 2-Methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a patent describes the use of benzofuran derivatives in treating cancers such as breast and colorectal cancer due to their ability to target specific cellular pathways involved in tumorigenesis .

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents. The mechanism involves disrupting microbial cell membrane integrity, leading to cell death .

3. Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzofuran derivatives. The compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds can modulate neuroinflammatory responses and promote neuronal survival .

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a related benzofuran derivative significantly reduced tumor size in murine models of breast cancer. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, researchers tested various concentrations of the compound against Staphylococcus aureus and Candida albicans. Results showed that it effectively inhibited growth at low micromolar concentrations, indicating its potential as an alternative treatment for resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methoxyethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including bromination of benzofuran precursors, esterification, and functional group protection/deprotection. Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–5°C) to avoid over-bromination .
  • Esterification : Employ coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (dimethylaminopyridine) as a catalyst in anhydrous THF .
  • Optimization : Reaction monitoring via TLC and HPLC ensures intermediate purity. Solvent selection (e.g., polar aprotic solvents like DMF) and temperature gradients (60–80°C) improve yields .

Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substituent positions (e.g., bromine at C6, methoxyethyl at C3) via chemical shifts:
  • Bromine: Deshielded aromatic protons (δ 7.2–7.5 ppm) .
  • Methoxyethyl group: Triplet at δ 3.4–3.6 ppm (OCH2CH2O) .
  • X-ray Crystallography : Resolve stereochemical ambiguities using SHELX programs for refinement .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., overlapping NMR peaks) be resolved during structural analysis?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Variable Temperature NMR : Suppress dynamic effects (e.g., rotational barriers in ester groups) at low temperatures (−40°C) .
  • Comparative Analysis : Cross-reference with structurally analogous benzofurans (e.g., ethyl 6-bromo-5-ethoxy derivatives) to validate shifts .

Q. What strategies are effective for evaluating the compound’s bioactivity against specific molecular targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like viral proteases or kinases. Focus on interactions with bromine (halogen bonding) and the benzofuran core (π-π stacking) .
  • In Vitro Assays :
  • Antimicrobial Activity : Microdilution assays (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC50 calculations .

Q. How can synthetic byproducts or impurities be identified and quantified during scale-up?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate byproducts. Monitor m/z ratios for brominated fragments (e.g., [M+2]+ isotopes) .
  • GC-MS : Detect volatile impurities (e.g., residual solvents like DMF) with headspace sampling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities (e.g., antiviral vs. no activity in similar compounds)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare substituent effects. For example, replacing the methoxyethyl group with ethyl esters may alter solubility and target binding .
  • Dose-Response Curves : Re-evaluate activity across concentrations (1 nM–100 µM) to identify threshold effects .
  • Meta-Analysis : Aggregate data from analogs (e.g., methyl vs. ethyl esters) to isolate trends in halogen positioning .

Experimental Design

Q. What in silico tools are recommended for predicting the compound’s reactivity in derivatization reactions?

  • Methodological Answer :

  • DFT Calculations (Gaussian 16) : Optimize transition states for nucleophilic attacks (e.g., hydrolysis of the ester group) .
  • pKa Prediction (ACD/Labs) : Estimate acidic/basic sites (e.g., phenolic -OH at C5, pKa ~9–10) to guide protection strategies .

Application in Drug Development

Q. How can researchers assess the compound’s pharmacokinetic properties (e.g., metabolic stability)?

  • Methodological Answer :

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to evaluate interactions with CYP3A4/2D6 .

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